2-Cyclohexyl-morpholine hydrochloride
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Overview
Description
2-Cyclohexyl-morpholine hydrochloride is an organic compound with the molecular formula C10H20ClNO. It is a derivative of morpholine, featuring a cyclohexyl group attached to the nitrogen atom of the morpholine ring. This compound is typically found as a white crystalline powder and is used in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
2-Cyclohexyl-morpholine hydrochloride is a morpholine derivative. Morpholine derivatives have been found to inhibit various enzymes, such as D14 reductase and D7-D8 isomerase . These enzymes play crucial roles in the sterol synthesis pathways of fungi .
Mode of Action
The compound interacts with its targets, the enzymes D14 reductase and D7-D8 isomerase, inhibiting their activity . This inhibition disrupts the fungal sterol synthesis pathways, leading to a depletion of ergosterol and an accumulation of ignosterol in the fungal cytoplasmic cell membranes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sterol synthesis pathway in fungi . The inhibition of D14 reductase and D7-D8 isomerase enzymes disrupts this pathway, leading to a decrease in ergosterol, a critical component of fungal cell membranes. The disruption of this pathway also causes an accumulation of ignosterol, which further affects the integrity and function of the fungal cell membranes .
Pharmacokinetics
Morpholine derivatives are generally known for their good bioavailability and stability .
Result of Action
The primary result of the action of this compound is the disruption of fungal cell membrane integrity and function due to the altered sterol composition . This disruption can lead to the death of the fungal cells, thereby exhibiting antifungal activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-morpholine hydrochloride generally involves the reaction of cyclohexylamine with morpholine under specific conditions. One common method includes the use of hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction can be summarized as follows:
Cyclohexylamine and Morpholine Reaction: Cyclohexylamine is reacted with morpholine in the presence of hydrochloric acid.
Formation of Hydrochloride Salt: The resulting product is this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of the parent amine.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2-Cyclohexyl-morpholine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, which lacks the cyclohexyl group.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
N-Ethylmorpholine: A derivative with an ethyl group attached to the nitrogen atom.
Uniqueness
2-Cyclohexyl-morpholine hydrochloride is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties. This structural modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-cyclohexylmorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;/h9-11H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXDALYHVUPFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CNCCO2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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